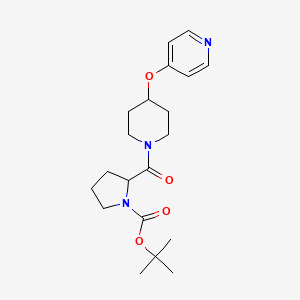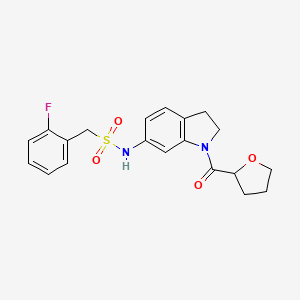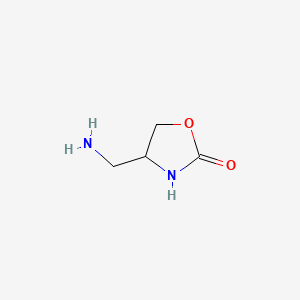![molecular formula C12H9F3N2O3S2 B2477448 Methyl-3-{[2-(Methylsulfanyl)-6-(Trifluormethyl)-4-pyrimidinyl]oxy}-2-thiophencarboxylat CAS No. 477855-99-5](/img/structure/B2477448.png)
Methyl-3-{[2-(Methylsulfanyl)-6-(Trifluormethyl)-4-pyrimidinyl]oxy}-2-thiophencarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate is an organic compound with significant scientific and industrial applications. Known for its distinct structure, it has drawn attention in various fields, from synthetic chemistry to pharmacological research.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules. It is utilized in the development of novel catalytic systems and as a model compound in mechanistic studies.
Biology: Biologically, Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate exhibits potential as a biochemical probe. Its structural features make it a candidate for binding studies with enzymes and receptors.
Medicine: In the field of medicine, the compound's unique framework offers a scaffold for drug development, particularly in designing inhibitors for specific enzymes involved in disease pathways.
Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals and as a component in the fabrication of advanced materials like polymers and electronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core. The methylsulfanyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. The thiophene carboxylate moiety is then appended via nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production scales up these synthetic routes using batch or continuous flow processes. Stringent control of reaction conditions—temperature, pressure, solvent choice, and reaction time—is essential to maximize yield and purity. Catalysts and reagents like lithium diisopropylamide (LDA) or N,N-dimethylformamide (DMF) may be employed to optimize reactions.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate participates in various chemical reactions, including:
Oxidation
Reduction
Substitution
Oxidation: Uses reagents like hydrogen peroxide or potassium permanganate, often in the presence of a base such as sodium hydroxide.
Reduction: Involves hydrogen gas or reducing agents like lithium aluminum hydride, typically under an inert atmosphere.
Substitution: Employs nucleophiles like amines or thiols, facilitated by solvents such as ethanol or methanol.
Major Products Formed: The reactions yield derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry and materials science.
Wirkmechanismus
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. Its trifluoromethyl and thiophene carboxylate groups enhance binding affinity and specificity, impacting biological pathways like signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Methyl 3-{[2-(methylsulfanyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate
Methyl 3-{[2-(ethylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate
Uniqueness: Compared to similar compounds, Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate's trifluoromethyl group confers unique electronic properties, enhancing its reactivity and binding characteristics. These attributes distinguish it in applications requiring high specificity and potency.
Eigenschaften
IUPAC Name |
methyl 3-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]oxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S2/c1-19-10(18)9-6(3-4-22-9)20-8-5-7(12(13,14)15)16-11(17-8)21-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRZWHLMJKHDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC(=C2)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride](/img/structure/B2477365.png)
![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2477367.png)

![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B2477370.png)
![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)
![1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2477372.png)

![methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2477375.png)
![9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2477376.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)
![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2477382.png)
![({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine](/img/structure/B2477385.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2477388.png)
